2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is an organic compound classified within the ketone functional group. This compound features a unique structure that includes a phenyl group and a pyrrolidine moiety, making it significant in various scientific fields, particularly in drug development and materials science. Its distinct substitution pattern contributes to its diverse chemical and biological properties, which are under investigation for potential applications in medicinal chemistry and other areas of research.
The synthesis of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone can be achieved through several methodologies. A common approach involves the reaction of 3-phenylpyrrolidine with benzoyl chloride under basic conditions, leading to the formation of the desired product. This method typically requires careful control of reaction conditions to optimize yield and purity .
The molecular formula for 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone is C19H21NO. The compound's structure consists of a central ethanone group bonded to a pyrrolidine ring that is further substituted with phenyl groups.
Key structural data includes:
2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions can include various derivatives that expand the utility of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone in synthetic chemistry .
The mechanism of action for 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways.
The specific pathways affected depend on the molecular context and structural characteristics of the compound. Research is ongoing to elucidate these mechanisms further, particularly concerning its potential pharmacological effects .
Key physical properties include:
Chemical properties encompass reactivity patterns typical for ketones and aromatic compounds:
These properties make it a versatile compound for both academic research and industrial applications .
The applications of 2-Phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone span several fields:
The structural core of 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone represents an evolution of privileged N-aryl-pyrrolidinone motifs in drug discovery. Early pharmacological interest in pyrrolidinone derivatives emerged from natural product research and fragment-based drug design (FBDD) campaigns. Notably, N-methylpyrrolidone (NMP) was identified as a versatile fragment binding acetyl-lysine (K-ac) sites in bromodomains, demonstrating immunomodulatory and antimyeloma activities that progressed to Phase I clinical trials for multiple myeloma [5]. This validated the pyrrolidinone scaffold's capacity for target modulation.
Parallel developments in anticonvulsant research revealed that (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives exhibited multitargeted activity against epilepsy and neuropathic pain. Hybrid compounds such as 22 (ED50 MES = 23.7 mg/kg) demonstrated potent efficacy by inhibiting sodium/calcium currents and TRPV1 receptors [2]. These findings underscored the pyrrolidinone scaffold's adaptability for central nervous system (CNS) targeting. Concurrently, synthetic methodologies advanced through parallel solution-phase approaches, enabling efficient production of complex pyrrolidine-carboxamide libraries like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides with high purity (80–100%) and yield [1]. These innovations facilitated the rational design of 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone, integrating:
Table 1: Key Historical Milestones in Pyrrolidinone-Based Drug Discovery
Year | Development | Significance |
---|---|---|
2012 | Parallel synthesis of pyrrolidinyl-pyrimidine carboxamides [1] | Enabled high-yield production of bioactive pyrrolidine libraries |
2015 | NMP identified as bromodomain fragment [5] | Validated pyrrolidinone binding to epigenetic targets |
2020 | Multitargeted pyrrolidine-2,5-diones for epilepsy [2] | Demonstrated scaffold utility in CNS disorders |
The 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone scaffold exhibits broad target engagement through strategic structural modifications, aligning with trends observed in advanced pyrrolidinone derivatives:
Tubulin Polymerization Inhibition: Analogous to 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39), which achieves sub-50 nM cytotoxicity in HT29 and U87 cells, the diphenyl ethanone moiety in the title compound facilitates binding to the colchicine site. Molecular docking confirms conserved interactions with β-tubulin's T7 loop and α-tubulin's H7 helix, disrupting microtubule dynamics [9]. Positional isomerism profoundly influences activity, mirroring the enhanced potency of ortho-methoxy derivatives (e.g., 64, IC50 < 1 µM) over para-substituted analogues in tubulin inhibitors [9].
Metabolic Enzyme Modulation: Incorporating α-ketothioamide extensions—as seen in PHGDH inhibitors targeting serine biosynthesis—could enhance the scaffold's anticancer activity. Derivatives like compound 1 (Ki ≈ 140 nM) exploit electrophilic carbonyls for irreversible binding to phosphoglycerate dehydrogenase's allosteric sites, suppressing cancer cell proliferation [3]. The ethanone linker in 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone provides a synthetic handle for similar warhead incorporation.
Bromodomain Recognition: Fragment growth strategies from N-methyl-4-phenylpyrrolidin-2-one demonstrate that C3/C4 aryl substitutions engage the ZA channel and WPF shelf of BET bromodomains. Electrophilic aromatic substitution at these positions improves BRD4 BD1 affinity by >10-fold compared to NMP [5].
Table 2: Pharmacological Targets Engaged by Pyrrolidinone Analogues
Structural Modification | Target | Biological Outcome | Reference |
---|---|---|---|
3-Aryl substitution (e.g., 39) | Tubulin colchicine site | G2/M arrest; IC50 0.05–0.2 µM | [9] |
α-Ketothioamide appendage | PHGDH | Serine pathway inhibition; Ki 140 nM | [3] |
4-Aryl electrophilic substitution | BRD4 BD1 | Kd 350 µM → 28 µM after optimization | [5] |
The scaffold's adaptability is further evidenced by its compatibility with click chemistry approaches. Triazole-conjugated derivatives—inspired by 1,2,4-oxadiazole antifungals—could exploit copper-catalyzed azide-alkyne cycloadditions to enhance antimicrobial activity [8]. Similarly, Mannich base functionalization at the pyrrolidine nitrogen, as applied to 3-(aminomethyl)naphthoquinones, may augment redox cycling and ROS generation in multidrug-resistant bacteria [6]. These strategic modifications position 2-phenyl-1-(3-phenylpyrrolidin-1-yl)ethanone as a versatile template for next-generation polypharmacology agents.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8